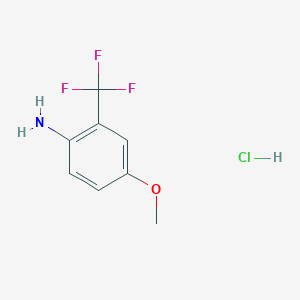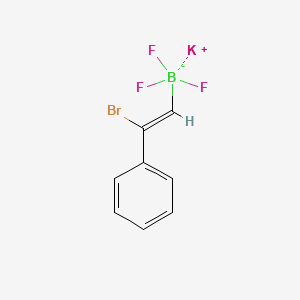
Potassium (2-bromo-2-phenylvinyl)trifluoroborate
Overview
Description
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is a chemical compound with the CAS Number: 219718-89-5. It has a molecular weight of 288.94 . It’s a solid substance that should be stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; and the InChI key is KSODWGWQNMCMLU-PHZXCRFESA-N .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . This reaction is fundamental in the pharmaceutical industry for the construction of complex molecular architectures. The compound’s stability and compatibility with oxidative conditions make it an ideal reagent for these reactions.
Synthesis of Heterocycles
The compound is instrumental in synthesizing heterocyclic compounds, which are the core structures for many drugs and agrochemicals . Its ability to undergo transformation under various conditions allows for the creation of diverse heterocyclic frameworks essential for biological activity.
Material Science Applications
In material science, potassium (2-bromo-2-phenylvinyl)trifluoroborate can be used to modify surface properties of materials . Its chemical reactivity enables it to be incorporated into polymers or coatings, thereby altering material characteristics like hydrophobicity or conductivity.
Epoxidation of Alkenes
This compound is also used in the epoxidation of alkenes . The process involves the conversion of an alkene to an epoxide, which is a crucial intermediate in synthesizing various organic compounds. The trifluoroborate group ensures high selectivity and conversion rates, avoiding degradation of sensitive functionalities.
Peptide Coupling Reactions
Potassium (2-bromo-2-phenylvinyl)trifluoroborate finds use in peptide coupling reactions to form amide bonds . This application is particularly valuable in the development of peptide-based therapeutics, where precision and efficiency are paramount.
Development of Organic Light-Emitting Diodes (OLEDs)
The electronic properties of potassium (2-bromo-2-phenylvinyl)trifluoroborate make it suitable for developing OLEDs . Its incorporation into the light-emitting layer of OLEDs can enhance device performance by improving charge transport and emission efficiency.
Safety and Hazards
Mechanism of Action
Target of Action
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is a versatile organometallic reagent . The primary targets of this compound are typically carbon-based molecules in a variety of chemical reactions . It is often used as a vinylating agent in the presence of palladium catalysts .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a key step in many cross-coupling reactions, where the organoboron compound transfers the organic group to a transition metal, such as palladium .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of various complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .
Action Environment
The action of Potassium (2-bromo-2-phenylvinyl)trifluoroborate is influenced by several environmental factors. For instance, the compound is air- and water-stable, allowing it to be used in reactions under relatively mild conditions . Additionally, the presence of a palladium catalyst is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .
properties
IUPAC Name |
potassium;[(Z)-2-bromo-2-phenylethenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODWGWQNMCMLU-PHZXCRFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/C1=CC=CC=C1)\Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673706 | |
| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-bromo-2-phenylvinyl)trifluoroborate | |
CAS RN |
219718-89-5 | |
| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



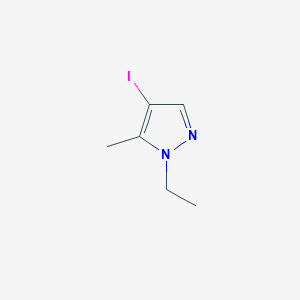
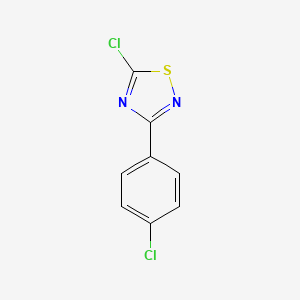



![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
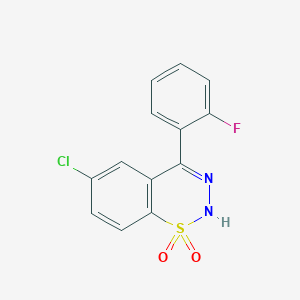
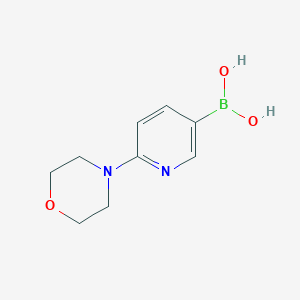
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
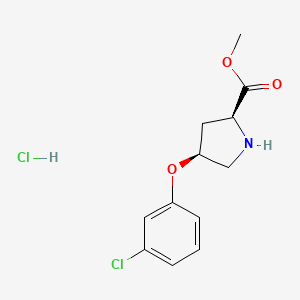
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
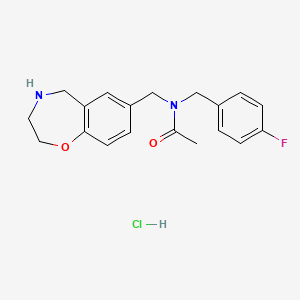
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
